molecular formula C16H16F3NO B3173129 2-(2-Isopropylphenoxy)-5-(trifluoromethyl)aniline CAS No. 946773-22-4

2-(2-Isopropylphenoxy)-5-(trifluoromethyl)aniline

Cat. No. B3173129
CAS RN: 946773-22-4
M. Wt: 295.3 g/mol
InChI Key: YHASAJMVMGQJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2-Isopropylphenoxy)-2-(trifluoromethyl)aniline” is a biochemical used for proteomics research . It has a molecular formula of C16H16F3NO and a molecular weight of 295.30 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC©C1=CC=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F .

Scientific Research Applications

Mechanism of Action

The mechanism of action for this compound is not specified as it is primarily used for research purposes .

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, one should refer to the Safety Data Sheet (SDS) and Certificate of Analysis provided by the supplier .

Future Directions

As this compound is used for proteomics research, future directions could involve its use in studying protein structures and functions .

properties

IUPAC Name

2-(2-propan-2-ylphenoxy)-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c1-10(2)12-5-3-4-6-14(12)21-15-8-7-11(9-13(15)20)16(17,18)19/h3-10H,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHASAJMVMGQJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Isopropylphenoxy)-5-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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